2,2-Dimethoxyacetonitrile

Description

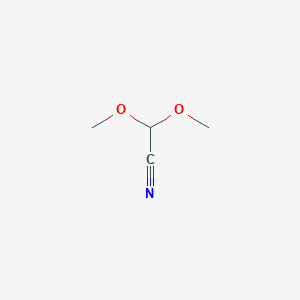

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-6-4(3-5)7-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWMRKGWNADDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458227 | |

| Record name | Acetonitrile, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5861-24-5 | |

| Record name | Acetonitrile, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethoxyacetonitrile: A Predictive Analysis for Drug Discovery Professionals

Disclaimer: The following guide addresses the chemical properties and structure of 2,2-dimethoxyacetonitrile. It is important to note that this compound is not extensively documented in scientific literature. Therefore, this document presents a predictive analysis based on established principles of organic chemistry and data from structurally analogous compounds. All proposed experimental protocols are theoretical and would require rigorous validation.

Introduction: Unveiling a Potential Building Block

In the landscape of modern drug discovery, the strategic incorporation of unique functional groups is paramount to achieving desired pharmacological profiles. 2,2-Dimethoxyacetonitrile, a molecule featuring a nitrile group protected as a dimethyl acetal, represents a potentially valuable, yet underexplored, synthetic intermediate. The presence of the acetal-protected cyanohydrin moiety suggests its utility as a precursor to α-hydroxy acids, α-amino nitriles, and other key pharmacophores. This guide aims to provide a comprehensive theoretical framework for understanding the structure, properties, and potential applications of 2,2-dimethoxyacetonitrile, empowering researchers to explore its synthetic utility.

Molecular Structure and Physicochemical Properties: A Theoretical Overview

The structure of 2,2-dimethoxyacetonitrile features a central quaternary carbon atom bonded to a nitrile group and two methoxy groups. This arrangement imparts specific electronic and steric characteristics that are expected to govern its reactivity and physical properties.

Table 1: Predicted Physicochemical Properties of 2,2-Dimethoxyacetonitrile

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₄H₇NO₂ | Based on structural components. |

| Molecular Weight | 101.10 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Typical for small organic molecules of this type. |

| Boiling Point | Estimated 140-160 °C | Extrapolated from similar small polar molecules. |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | The presence of polar ether and nitrile groups suggests solubility in polar organic solvents. The lack of a hydrogen bond donor limits water solubility. |

| Stability | Stable under neutral and basic conditions. Sensitive to acidic conditions, leading to hydrolysis of the acetal.[1][2][3] | Acetal groups are known to be stable to bases but readily hydrolyze in the presence of acid.[1][2][3] |

Spectroscopic Characterization: Anticipated Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Two distinct signals are expected:

-

A singlet integrating to 6H for the two equivalent methoxy groups (-OCH₃), anticipated in the range of δ 3.3-3.5 ppm.

-

A singlet integrating to 1H for the methine proton (CH), which would be absent in 2,2-dimethoxyacetonitrile, replaced by the quaternary carbon.

-

-

¹³C NMR: Three signals are predicted:

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a few key absorptions:

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ , characteristic of the C≡N stretching vibration of a saturated nitrile.[5][6][7]

-

Strong C-O stretching bands in the region of 1050-1150 cm⁻¹ , indicative of the acetal group.

-

C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,2-dimethoxyacetonitrile would likely exhibit a molecular ion peak (M⁺) at m/z = 101. Key fragmentation patterns would be expected to involve:

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 70.

-

Loss of methanol (CH₃OH) via rearrangement, leading to a fragment at m/z = 69.

-

Cleavage of the C-C bond to lose the nitrile group (•CN), resulting in a fragment at m/z = 75.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis and subsequent reactions of 2,2-dimethoxyacetonitrile would revolve around the chemistry of cyanohydrins and acetals.

Proposed Synthetic Routes

A plausible approach to the synthesis of 2,2-dimethoxyacetonitrile is the protection of a cyanohydrin. One could envision a two-step process starting from a suitable precursor. A common method for the synthesis of nitriles is the dehydration of amides or the reaction of alkyl halides with cyanide salts.[8][9] However, for this specific structure, a more direct approach from glycolonitrile (hydroxyacetonitrile) is conceivable.

Experimental Protocol: Theoretical Synthesis of 2,2-Dimethoxyacetonitrile

-

Step 1: Formation of Glycolonitrile (Hydroxyacetonitrile). (This is a known process and should be performed with extreme caution due to the use of cyanide).

-

Step 2: Acetal Formation.

-

To a solution of glycolonitrile in a mixture of methanol and an inert solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

The reaction would likely be carried out at room temperature or with gentle heating.

-

The progress of the reaction should be monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and subjected to an aqueous workup.

-

Purification by distillation under reduced pressure would be necessary to isolate the final product.

-

Caption: Proposed synthesis of 2,2-dimethoxyacetonitrile.

Predicted Reactivity

The reactivity of 2,2-dimethoxyacetonitrile is dictated by its two primary functional groups: the acetal and the nitrile.

-

Acetal Hydrolysis: The acetal group is a protecting group for the cyanohydrin. It will be stable to basic and nucleophilic conditions but will readily hydrolyze under acidic conditions to reveal the α-hydroxy nitrile.[1][2][3] This pH-dependent lability is a key feature that can be exploited in drug delivery.[1][10][11]

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle.[12][13]

-

Reduction: It can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[12]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.

-

Nucleophilic Addition: The electrophilic carbon of the nitrile can be attacked by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

Caption: Predicted reactivity of 2,2-dimethoxyacetonitrile.

Applications in Drug Development: A Forward Look

The unique structural features of 2,2-dimethoxyacetonitrile suggest several potential applications in the synthesis of complex molecules for drug development.

As a Protected Cyanohydrin

Protected cyanohydrins are valuable synthetic intermediates.[14][15] The acetal in 2,2-dimethoxyacetonitrile serves as a robust protecting group for the otherwise unstable cyanohydrin functionality.[15] This allows for transformations at other parts of a molecule without affecting the latent α-hydroxy acid or α-amino acid precursor.

In Prodrug Design

The pH-sensitive nature of the acetal linkage makes it an attractive candidate for prodrug design.[1][10][11] A drug molecule could be modified with a 2,2-dimethoxyacetonitrile moiety, rendering it inactive. Upon exposure to the acidic environment of a tumor or within the endosomes of a cell, the acetal would hydrolyze, releasing the active drug.[1]

Bioisosteric Replacement

The nitrile group is a common pharmacophore and can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen.[16][17] Introducing a nitrile can modulate a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can in turn affect its pharmacokinetic and pharmacodynamic profile.[17][18]

Safety and Handling: A Precautionary Note

Given the absence of specific toxicological data for 2,2-dimethoxyacetonitrile, it is prudent to handle this compound with the same precautions as other nitriles and acetals.

-

Toxicity: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or decomposition. Handle in a well-ventilated fume hood.

-

Flammability: Assume the compound is flammable, similar to other small organic molecules.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

While 2,2-dimethoxyacetonitrile remains a largely theoretical construct at present, its predicted chemical properties and reactivity profile suggest it could be a valuable tool for medicinal chemists and drug development professionals. Its role as a protected cyanohydrin, its potential in pH-responsive drug delivery, and the versatility of the nitrile group make it a compelling target for synthetic exploration. The insights provided in this guide are intended to serve as a foundation for future research into this promising, yet enigmatic, molecule.

References

- Shipilovskikh, S. A., et al.

- PubChem. "2-(2,6-Dimethyl-4-phenylmethoxyphenyl)acetonitrile.

- Bak, D. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, 1 July 2019.

- PubChem. "2-(2-Methoxyethoxy)acetonitrile.

- Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. "Acetals as pH-sensitive linkages for drug delivery.

- "Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles." Magnetic resonance in chemistry: MRC, 44(8), 812-815, 2006.

- Wikipedia. "Acetal." Wikipedia, The Free Encyclopedia.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of medicinal chemistry, 53(22), 7902-7917, 2010.

- Stork, G., & Maldonado, L. "Anions of protected cyanohydrins as acyl carbanion equivalents and their use in a new synthesis of ketones." Journal of the American Chemical Society, 93(20), 5286-5287, 1971.

- LibreTexts. "Reactivity of Nitriles." Chemistry LibreTexts, 22 Jan. 2023.

- "Using Acetals In Biomedical Applic

- "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry.

- de Souza, R. O. M. A., et al. "Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins." Molecules, 23(11), 2777, 2018.

- "Reactions of Nitriles." Chemistry Steps.

- LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, 30 Sept. 2024.

- Dereka, B., et al. "Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes." The Journal of Physical Chemistry B, 125(51), 14140-14152, 2021.

- LibreTexts. "Preparation of Nitriles." Chemistry LibreTexts, 22 Jan. 2023.

- Kulkarni, S. S., et al. "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, 62(10), 5187-5201, 2019.

- PubChem. "(2-Methoxyphenyl)acetonitrile.

- "Cyanohydrin synthesis by Cyanation or Cyanosilyl

- Meanwell, N. A. "Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design." Journal of Medicinal Chemistry, 64(14), 9879-9943, 2021.

- Ulaš, M., et al. "Cycloruthenated Imines: A Step into the Nanomolar Region." Molecules, 26(10), 2999, 2021.

- Wikipedia. "Nitrile." Wikipedia, The Free Encyclopedia.

- "Nitriles IR Spectra and alkenes (with stereoisomerism references)." YouTube, uploaded by Allery Chemistry, 24 May 2017.

- "New process for obtaining alpha-amino nitriles and their applications to organic synthesis.

- "2,2-DIMETHOXYPROPANE.

- "Formation and Reactions of Acetals." Chemistry Steps.

- "Bioisosteric Replacements." Cambridge MedChem Consulting.

- "The MS spectrum of acetonitrile recorded using a standard...

- "Application of Nitrile in Drug Design.

- LibreTexts. "14.3: Acetal Formation." Chemistry LibreTexts, 5 June 2019.

- "Synthesis and Applications of Non-Racemic Cyanohydrins.

- Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. "Acetals as pH-Sensitive Linkages for Drug Delivery.

- Wikipedia. "2,2-Dimethoxypropane." Wikipedia, The Free Encyclopedia.

- "Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources." Green Chemistry.

- OpenStax. "20.7 Chemistry of Nitriles." Organic Chemistry.

- "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review." Organic & Biomolecular Chemistry.

- "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." WuXi AppTec.

- LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 24 Feb. 2025.

- "acetal & ketal functional groups." YouTube, uploaded by Chem Help ASAP, 22 Feb. 2020.

- "Approaches to the synthesis of α‐amino nitrile derivatives...

- "Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments." PMC.

- "Acetal containing polymers as pH-responsive nano-drug delivery systems." Journal of Controlled Release.

- OpenStax. "20.8 Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry.

- PubChem. "2,2-Dimethoxyethanol.

- PubChem. "2,2-Dimethoxypropane.

Sources

- 1. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. drughunter.com [drughunter.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Synthetic Utility of α,α-Dimethoxy Nitriles

α,α-Dialkoxy nitriles are valuable synthetic intermediates characterized by a geminal diether functionality attached to a carbon bearing a nitrile group. This unique structural motif allows for a diverse range of chemical transformations. The acetal group serves as a masked carbonyl, which can be deprotected under acidic conditions to reveal an aldehyde or ketone. The adjacent nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various nucleophilic additions. This dual reactivity makes 2,2-dimethoxyacetonitrile a promising, yet underexplored, C2-synthon for the construction of complex molecular architectures relevant to the pharmaceutical industry.

Proposed Synthetic Pathway

A robust and logical synthetic route to 2,2-dimethoxyacetonitrile involves a two-step sequence, beginning with the synthesis of the key intermediate, glycolonitrile. This is followed by the protection of the hydroxyl group as a dimethyl acetal.

Figure 1: Proposed two-step synthesis of 2,2-Dimethoxyacetonitrile.

Step 1: Synthesis of Glycolonitrile

Glycolonitrile (hydroxyacetonitrile) is the simplest cyanohydrin and can be prepared from the reaction of formaldehyde with hydrogen cyanide.[1] This reaction is typically base-catalyzed and proceeds readily.[1]

Reaction Mechanism: The reaction is a nucleophilic addition of the cyanide ion to the carbonyl carbon of formaldehyde.

Experimental Protocol:

A detailed and validated procedure for the synthesis of glycolonitrile can be found in Organic Syntheses.[2]

Safety Precaution: This synthesis involves the use of highly toxic hydrogen cyanide and its salts. All manipulations must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).[1][3] Glycolonitrile itself is unstable and can decompose to formaldehyde and hydrogen cyanide.[3] It is also known to polymerize under alkaline conditions.[3]

Step 2: Acetalization of Glycolonitrile to 2,2-Dimethoxyacetonitrile

The protection of the hydroxyl group of glycolonitrile as a dimethyl acetal is the crucial step in the synthesis of the target molecule. This can be achieved through an acid-catalyzed reaction with a suitable methanol source, such as trimethyl orthoformate.[4] Trimethyl orthoformate is an effective reagent for acetalization as it also acts as a dehydrating agent, driving the reaction equilibrium towards the product.[4]

Reaction Mechanism: The acid catalyst protonates the hydroxyl group of glycolonitrile, making it a good leaving group (water). A molecule of methanol then attacks the resulting carbocation. This process is repeated to form the dimethyl acetal. The use of trimethyl orthoformate simplifies the removal of water as it reacts with water to form methanol and methyl formate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve glycolonitrile in a suitable anhydrous solvent such as methanol or a non-polar solvent like dichloromethane.

-

Reagent Addition: Add an excess of trimethyl orthoformate (2-3 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA).

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of a weak base, such as triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification:

The crude 2,2-dimethoxyacetonitrile can be purified by fractional distillation under reduced pressure to obtain the pure product. The purity of the fractions should be assessed by GC or NMR spectroscopy.

Characterization of 2,2-Dimethoxyacetonitrile

As no specific spectral data for 2,2-dimethoxyacetonitrile is readily available, the following characterization is based on predictions from analogous structures.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be in the range of 140-160 °C at atmospheric pressure |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two key signals:

-

A singlet for the two equivalent methoxy groups (-OCH₃).

-

A singlet for the methine proton (-CH).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Singlet | 6H | 2 x -OCH₃ |

| ~4.5 - 4.7 | Singlet | 1H | -CH(OCH₃)₂ |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show three distinct signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | -OCH₃ |

| ~95 - 105 | -C(OCH₃)₂ |

| ~115 - 120 | -CN |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 - 2260 | Medium | C≡N stretch |

| ~2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1050 - 1150 | Strong | C-O stretch (acetal) |

The presence of a sharp, medium-intensity peak in the nitrile region and strong C-O stretching bands are characteristic of the target molecule.

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show fragmentation patterns typical for acetals and nitriles.

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 101 is anticipated due to the lability of the acetal group.

-

Major Fragments:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 70.

-

Loss of the nitrile group (-CN) is less likely as a primary fragmentation but could occur.

-

Alpha-cleavage is a common fragmentation pathway for ethers and acetals.[5]

-

Safety and Handling

4.1. Hazard Analysis

-

Glycolonitrile (Starting Material): Highly toxic and can release hydrogen cyanide.[3] It is crucial to handle this compound with extreme caution in a well-ventilated fume hood.

-

Trimethyl Orthoformate: Flammable liquid and irritant.

-

Acid Catalysts (PTSA, CSA): Corrosive and should be handled with care.

-

2,2-Dimethoxyacetonitrile (Product): As an α-alkoxy nitrile, it should be treated as potentially toxic. Cyanohydrins and their derivatives can release hydrogen cyanide upon hydrolysis.[6] Therefore, it is essential to avoid contact with water and acidic conditions during storage and handling.

4.2. Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood.

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere to prevent moisture contamination and potential side reactions.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Cyanide-containing waste requires special handling.

Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of 2,2-dimethoxyacetonitrile makes it a valuable precursor for a variety of complex molecules.

Figure 2: Potential synthetic applications of 2,2-Dimethoxyacetonitrile.

-

Synthesis of α-Hydroxy Acids and Esters: Hydrolysis of the nitrile group followed by deprotection of the acetal would yield α-hydroxy acids, which are important chiral building blocks in pharmaceutical synthesis.

-

Synthesis of α-Amino Acids: Reduction of the nitrile to an amine, followed by further synthetic manipulations, can lead to the formation of non-proteinogenic α-amino acids.

-

Precursor to Heterocyclic Compounds: The reactive nitrile and masked carbonyl functionalities can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.

Conclusion

While a direct and established synthesis for 2,2-dimethoxyacetonitrile is not currently prominent in the chemical literature, a logical and feasible synthetic pathway has been proposed in this guide. The two-step approach, involving the synthesis of glycolonitrile and its subsequent acetalization, utilizes well-understood organic reactions. The predicted characterization data provides a valuable reference for researchers aiming to synthesize and identify this compound. Given its potential as a versatile synthetic intermediate, further exploration into the synthesis and reactivity of 2,2-dimethoxyacetonitrile is warranted and could open new avenues for the efficient construction of complex molecules in the field of drug discovery and development. The safety precautions outlined are of paramount importance and must be strictly adhered to throughout all experimental procedures.

References

-

Glycolonitrile - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- US7368492B2 - Process for the synthesis of glycolonitrile - Google Patents. (n.d.).

- Glycolonitrile is produced by combining formaldehyde with hydrogen cyanide at near-neutral pH. The reaction is catalyzed by base. Glycolonitrile polymerizes under alkaline conditions. Glycolonitrile can react with ammonia to give aminoacetonitrile, which can be hydrolyzed to give glycine.

-

Glycolonitrile - Organic Syntheses. (n.d.). Retrieved January 22, 2026, from [Link]

- US7939303B2 - Process for producing glycolic acid from formaldehyde and hydrogen cyanide - Google Patents. (n.d.).

-

Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Purification and characterization of alpha-toxin produced by Clostridium novyi type A - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

Two Fatal Intoxications with Cyanohydrins | Journal of Analytical Toxicology | Oxford Academic. (2016, March 29). Retrieved January 22, 2026, from [Link]

-

Cyanohydrins - Chemistry LibreTexts. (2023, January 22). Retrieved January 22, 2026, from [Link]

-

Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 22, 2026, from [Link]

Sources

- 1. US7368492B2 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Glycolonitrile - Wikipedia [en.wikipedia.org]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethoxyacetonitrile, a molecule featuring both a nitrile and an acetal functional group, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensive experimental data in publicly accessible databases, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive interpretation. This approach is designed to empower researchers in identifying and characterizing this and similar molecules, providing a framework for understanding the interplay of its functional groups and their spectroscopic signatures.

Introduction: The Structural Significance of 2,2-Dimethoxyacetonitrile

2,2-Dimethoxyacetonitrile, with the chemical formula C₄H₇NO₂, is a fascinating molecule for spectroscopic analysis due to the presence of two distinct and influential functional groups on a single carbon atom: a nitrile (-C≡N) and a dimethoxy acetal (-C(OCH₃)₂). The electron-withdrawing nature of the nitrile group and the electron-donating character of the methoxy groups create a unique electronic environment that profoundly influences its spectroscopic behavior. Understanding these characteristics is crucial for its identification in complex reaction mixtures and for its potential application in synthetic chemistry and drug development.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 2,2-dimethoxyacetonitrile. Each section will not only present the expected spectral data but will also delve into the underlying chemical principles that govern these spectroscopic properties.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,2-dimethoxyacetonitrile is anticipated to be relatively simple, characterized by two key signals. The interpretation of these signals is rooted in the chemical environment of the protons.

Experimental Protocol for ¹H NMR Data Acquisition (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

-

Instrumentation: Acquire the spectrum on a 300, 500, or 600 MHz NMR spectrometer at 298 K.[2]

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Table 1: Predicted ¹H NMR Data for 2,2-Dimethoxyacetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 - 3.7 | Singlet | 6H | -OCH₃ | The six protons of the two methoxy groups are chemically equivalent due to free rotation around the C-O bonds. They are expected to appear as a sharp singlet. The chemical shift is downfield due to the deshielding effect of the adjacent electronegative oxygen atoms. |

| ~5.0 - 5.2 | Singlet | 1H | -CH(OCH₃)₂ | The single proton on the central carbon is significantly deshielded by the two adjacent oxygen atoms and the nitrile group. This will likely result in a singlet in the downfield region. |

Causality in Proton Chemical Shifts:

The predicted chemical shifts are based on the additive effects of substituent electronegativity and anisotropy. The two methoxy groups and the nitrile group all pull electron density away from the central methine proton, causing it to resonate at a lower field. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region.[3] However, the additional presence of two oxygen atoms on the same carbon will cause a further downfield shift.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For 2,2-dimethoxyacetonitrile, three distinct carbon signals are expected.

Experimental Protocol for ¹³C NMR Data Acquisition (General):

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 75.5, 126, or 151 MHz).[2]

-

Acquisition Mode: Typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Referencing: The solvent signal can be used as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm).

Table 2: Predicted ¹³C NMR Data for 2,2-Dimethoxyacetonitrile

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55 - 60 | -OCH₃ | The carbon atoms of the methoxy groups are equivalent and are deshielded by the attached oxygen, placing them in this typical range for methoxy carbons. |

| ~100 - 110 | -C(OCH₃)₂ | The central carbon, bonded to two oxygens and a nitrile, is expected to be significantly deshielded and appear in the region characteristic of acetal carbons. |

| ~115 - 120 | -C≡N | The nitrile carbon atom absorbs in this characteristic downfield region.[3][4] |

Logic of Carbon Chemical Environments:

The chemical shift of each carbon is directly related to its electronic environment. The central acetal carbon experiences the strongest deshielding due to being bonded to two highly electronegative oxygen atoms. The nitrile carbon's chemical shift is also characteristically downfield.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 2,2-dimethoxyacetonitrile is expected to be dominated by absorptions corresponding to the C≡N and C-O bonds.

Experimental Protocol for IR Data Acquisition (General):

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet (for solids), or as a thin film between salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Data for 2,2-Dimethoxyacetonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2250 - 2230 | Medium to Strong | C≡N stretch | The carbon-nitrogen triple bond stretch is a very characteristic and sharp absorption in this region, making it highly diagnostic for nitriles.[4] |

| ~2950 - 2850 | Medium | C-H stretch | These absorptions arise from the stretching vibrations of the C-H bonds in the methoxy groups. |

| ~1150 - 1050 | Strong | C-O stretch | The C-O single bond stretching in acetals typically gives rise to strong absorptions in this region. |

Visualization of Spectroscopic Prediction Workflow:

Caption: Workflow for the predictive analysis of spectroscopic data.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry (General):

-

Ionization: Electron Ionization (EI) is a common method for small molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

Data Interpretation: The resulting mass spectrum plots the mass-to-charge ratio (m/z) against relative abundance.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,2-Dimethoxyacetonitrile

| m/z | Proposed Fragment | Rationale |

| 101 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. This may be of low abundance. |

| 100 | [M-H]⁺ | Loss of the methine proton is a possible fragmentation pathway. |

| 70 | [M - OCH₃]⁺ | Loss of a methoxy radical is a likely fragmentation pathway for acetals. |

| 59 | [C(OCH₃)₂]⁺ | Cleavage of the C-C bond between the acetal and nitrile groups. |

| 42 | [CH₃-C≡N]⁺ | Rearrangement and fragmentation could lead to this ion. |

Visualization of a Plausible Fragmentation Pathway:

Caption: A potential fragmentation pathway for 2,2-dimethoxyacetonitrile.

Conclusion

References

-

Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74442, Methoxyacetonitrile. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Pals, T. P., Smith, J. L., & Martin, G. E. (2013). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 32(11), 3348-3358.

-

Wikipedia. (2023, November 28). 2,2-Dimethoxypropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile: Synthesis, Properties, and Applications in Pharmaceutical Development

This guide provides a comprehensive technical overview of 3,4-Dimethoxyphenylacetonitrile, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, chemical reactivity, and significant applications, particularly within the pharmaceutical industry.

Introduction: Strategic Importance in Organic Synthesis

3,4-Dimethoxyphenylacetonitrile, also known by synonyms such as Homoveratronitrile and 3,4-Dimethoxybenzyl cyanide, is a vital building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a dimethoxy-substituted phenyl ring and a reactive nitrile group, makes it a versatile precursor for creating compounds with significant biological activity. Notably, it is a crucial intermediate in the production of Verapamil, a well-known calcium channel blocker used in the management of cardiovascular diseases.[1][2] The strategic importance of this compound lies in its ability to undergo a range of chemical transformations, allowing for the construction of diverse molecular scaffolds.[3]

Core Properties and Identification

A thorough understanding of the physicochemical properties of 3,4-Dimethoxyphenylacetonitrile is essential for its effective use in research and development.

| Property | Value | Reference(s) |

| CAS Number | 93-17-4 | [2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 171-178 °C at 10 mmHg | [4] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, and chloroform | [3][4] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)acetonitrile | [2] |

Synthesis Pathway: A Mechanistic Perspective

The industrial synthesis of 3,4-Dimethoxyphenylacetonitrile is often designed for efficiency, safety, and high yield. A notable method involves a three-step sequence starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate. This approach avoids the use of highly toxic cyanides in the final steps, making it more amenable to large-scale production.[3][5]

The synthesis can be visualized as follows:

Caption: A three-step synthesis of 3,4-Dimethoxyphenylacetonitrile.

This synthetic route is advantageous as it simplifies the reaction procedure and reduces costs compared to traditional methods that might employ halogenated intermediates and cyanide salts.[3][6] The yield for this process can be upwards of 80%, with the final product achieving high purity (≥99% by HPLC), making it suitable for pharmaceutical applications.[1][3]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 3,4-Dimethoxyphenylacetonitrile is dictated by its two primary functional groups: the nitrile and the activated benzene ring.

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 3,4-dimethoxyphenylacetic acid, a valuable carboxylic acid derivative.

-

Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3,4-dimethoxyphenyl)ethanamine, which is a key building block for many pharmaceutical compounds.

-

Addition Reactions: The carbon-nitrogen triple bond can be attacked by various nucleophiles, leading to the formation of a wide range of heterocyclic compounds.

The methylene group adjacent to the nitrile is acidic and can be deprotonated by a strong base, such as sodium amide, to form a carbanion. This nucleophilic species can then react with electrophiles, such as 4-chloroquinoline, in the synthesis of more complex molecules.[7]

Application in Drug Discovery and Development

The primary application of 3,4-Dimethoxyphenylacetonitrile in the pharmaceutical industry is as a key starting material for the synthesis of Verapamil.[1] Verapamil is a widely prescribed medication for the treatment of hypertension, angina, and cardiac arrhythmias. The synthesis of Verapamil utilizes the reactivity of the nitrile group and the dimethoxy-substituted phenyl ring of 3,4-Dimethoxyphenylacetonitrile to construct the complex final drug molecule.

Beyond Verapamil, the structural motif of 3,4-Dimethoxyphenylacetonitrile is found in various other biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of this intermediate in medicinal chemistry. It has been used in the synthesis of compounds such as (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of modified diterpenes.[4]

Experimental Protocol: Synthesis of 3,4-Dimethoxyphenylacetonitrile

The following is a detailed, three-step protocol for the synthesis of 3,4-Dimethoxyphenylacetonitrile, adapted from a patented industrial method.[1][3]

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

-

In a reaction vessel, dissolve 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate in water.

-

Maintain the temperature between 15-20°C and stir for approximately 3 hours to facilitate decarboxylation.

-

After the reaction is complete, extract the resulting 3,4-dimethoxyphenylacetaldehyde with an organic solvent such as toluene.

-

Dry the organic layer over anhydrous magnesium sulfate and use the resulting solution directly in the next step.

Step 2: Aldoxime Formation

-

To the toluene solution of 3,4-dimethoxyphenylacetaldehyde, add sodium bicarbonate and hydroxylamine hydrochloride.

-

Maintain the reaction temperature at 15-20°C and stir for about 3 hours.

-

After the reaction, add purified water and separate the organic layer.

-

Wash the organic layer with water and dry it over anhydrous magnesium sulfate to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.

Step 3: Dehydration to 3,4-Dimethoxyphenylacetonitrile

-

To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., potassium hydroxide).

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus for approximately 30 minutes.

-

Cool the reaction mixture and wash it with water.

-

Dry the organic layer and evaporate the solvent under reduced pressure to obtain a crude oily product.

-

Recrystallize the crude product from ethanol at a low temperature (-5°C to 0°C) for 8 hours.

-

Filter the crystals, wash with cold ethanol, and dry to obtain pure 3,4-Dimethoxyphenylacetonitrile as a white solid. The yield is typically around 85% with a purity of ≥99%.[1][3]

Safety and Handling

3,4-Dimethoxyphenylacetonitrile is classified as acutely toxic if swallowed.[2] It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including gloves, lab coat, and safety goggles, should be worn at all times. In case of contact with skin or eyes, flush with copious amounts of water. If ingested, seek immediate medical attention.

Conclusion

3,4-Dimethoxyphenylacetonitrile is a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile reactivity and established role in the synthesis of important pharmaceuticals like Verapamil underscore its significance. The synthetic methodologies outlined in this guide, particularly those that prioritize safety and efficiency, enable its reliable production for research and industrial applications. A thorough understanding of its properties and reactivity will continue to empower scientists in the development of novel therapeutics.

References

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.

-

Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. PrepChem.com. [Link]

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511A.

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap. [Link]

-

3,4-Dimethoxybenzeneacetonitrile. PubChem. [Link]

-

Process for 3,4-dimethoxyphenyl-acetone preparation. European Patent Office - EP 0247526 A2. [Link]

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. WIPO Patentscope. [Link]

Sources

- 1. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 2. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 4. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 5. patentscope.wipo.int [patentscope.wipo.int]

- 6. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

The Dual Reactivity of 2,2-Dimethoxyacetonitrile: A Technical Guide for Synthetic Chemists

Introduction: A Versatile Building Block with Unique Characteristics

In the landscape of modern organic synthesis, 2,2-dimethoxyacetonitrile stands out as a versatile and strategic building block. Its structure, featuring a nitrile group directly attached to a dimethoxyacetal moiety, presents a unique combination of reactive sites. This duality allows for a range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The electron-withdrawing nature of the nitrile group influences the adjacent acetal, while the acetal's stability under various conditions offers opportunities for selective reactions. This guide provides an in-depth exploration of the reactivity of the nitrile group in 2,2-dimethoxyacetonitrile, offering insights into its hydrolysis, reduction, and participation in cycloaddition reactions for the construction of vital heterocyclic scaffolds.

I. Hydrolysis of the Nitrile Group: A Gateway to Carboxylic Acid Derivatives

The conversion of the nitrile functionality in 2,2-dimethoxyacetonitrile to a carboxylic acid or its derivatives is a fundamental transformation that unlocks a variety of synthetic pathways. This hydrolysis can be achieved under both acidic and basic conditions, with the outcome often dependent on the careful control of reaction parameters to preserve the acid-sensitive acetal group.

A. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. However, a significant challenge in the case of 2,2-dimethoxyacetonitrile is the acid-lability of the dimethoxyacetal group[1]. The acetal is susceptible to acid-catalyzed hydrolysis, which would lead to the formation of glyoxal[1]. Therefore, the reaction conditions must be carefully optimized to favor nitrile hydrolysis over acetal cleavage.

The mechanism of acid-catalyzed nitrile hydrolysis proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid[2].

Experimental Protocol: Controlled Acidic Hydrolysis of 2,2-Dimethoxyacetonitrile

Objective: To synthesize methyl dimethoxyacetate via the controlled acidic hydrolysis of 2,2-dimethoxyacetonitrile.

Procedure:

-

Dissolve 2,2-dimethoxyacetonitrile in a mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl dimethoxyacetate.

-

Purify the product by distillation or column chromatography.

B. Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis offers an alternative route that can be more forgiving to the acetal protecting group, as acetals are generally stable under basic conditions[1]. The reaction typically proceeds by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.

A study on the base hydrolysis of coordinated acetonitrile has shown that coordination to a metal center can significantly catalyze the reaction[3]. While not directly applicable to the uncoordinated substrate, this highlights the susceptibility of the nitrile group to nucleophilic attack.

Experimental Protocol: Base-Catalyzed Hydrolysis to 2,2-Dimethoxyacetic Acid

Objective: To synthesize 2,2-dimethoxyacetic acid from methyl dimethoxyacetate, the product of nitrile hydrolysis.

Procedure:

-

Dissolve methyl dimethoxyacetate in a mixture of dioxane and water at 0 °C[4].

-

Add lithium hydroxide monohydrate (1.2 equivalents) to the solution[4].

-

Stir the mixture for 1 hour at 0 °C and then for an additional hour at room temperature[4].

-

Add a 1 M aqueous solution of sodium hydroxide[4].

-

Extract the mixture with diethyl ether to remove any unreacted starting material[4].

-

Acidify the aqueous layer to a pH of 1-2 with a 6 N aqueous solution of hydrochloric acid[4].

-

Extract the product with diethyl ether[4].

-

Dry the combined organic layers with magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2,2-dimethoxyacetic acid[4].

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Acidic Hydrolysis | H₂SO₄ (cat.), MeOH/H₂O, 0 °C | Methyl dimethoxyacetate | Moderate to Good | Inferred from |

| Basic Hydrolysis of Ester | LiOH·H₂O, Dioxane/H₂O, 0 °C to rt | 2,2-Dimethoxyacetic acid | High | [4] |

II. Reduction of the Nitrile Group: Accessing Primary Amines

The reduction of the nitrile group in 2,2-dimethoxyacetonitrile to a primary amine, 2,2-dimethoxyethan-1-amine, provides a valuable building block for the synthesis of various nitrogen-containing compounds. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A key consideration is the stability of the acetal group under the chosen reduction conditions.

A. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines. The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. An aqueous workup then quenches the reaction and liberates the amine[5]. While LiAlH₄ is highly effective, it is important to perform the reaction under anhydrous conditions to avoid its violent reaction with water. The acetal group is generally stable to hydride-based reducing agents.

Experimental Protocol: LiAlH₄ Reduction of 2,2-Dimethoxyacetonitrile

Objective: To synthesize 2,2-dimethoxyethan-1-amine.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,2-dimethoxyacetonitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-dimethoxyethan-1-amine[6].

-

Purify the product by distillation.

B. Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of nitriles. Various catalysts, such as Raney nickel, platinum oxide, or palladium on carbon, can be employed in the presence of hydrogen gas. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and yield of the primary amine. This method is generally compatible with the acetal functionality.

Experimental Protocol: Catalytic Hydrogenation of 2,2-Dimethoxyacetonitrile

Objective: To prepare 2,2-dimethoxyethan-1-amine via catalytic hydrogenation.

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2,2-dimethoxyacetonitrile in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Add a catalytic amount of Raney nickel or palladium on carbon.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.

-

Monitor the reaction by observing the uptake of hydrogen.

-

Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.

-

Filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethoxyethan-1-amine.

-

Purify the product by distillation.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| LiAlH₄ Reduction | 1. LiAlH₄, Et₂O or THF, reflux; 2. H₂O, NaOH(aq) | 2,2-Dimethoxyethan-1-amine | High | Inferred from[5][6] |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, MeOH/NH₃, elevated T and P | 2,2-Dimethoxyethan-1-amine | Good to Excellent | General procedure |

III. Cycloaddition Reactions: Constructing Heterocyclic Rings

The nitrile group of 2,2-dimethoxyacetonitrile can participate in various cycloaddition reactions, providing a direct route to a diverse array of heterocyclic compounds. These reactions are of great importance in medicinal chemistry, as heterocycles are common scaffolds in many drug molecules.

A. [3+2] Cycloaddition for the Synthesis of Tetrazoles

The [3+2] cycloaddition of nitriles with azides is a widely used method for the synthesis of tetrazoles. This reaction can be catalyzed by various reagents, including copper salts[7]. The reaction involves the addition of an azide to the carbon-nitrogen triple bond of the nitrile.

Experimental Protocol: Synthesis of 5-(Dimethoxymethyl)-1H-tetrazole

Objective: To synthesize 5-(dimethoxymethyl)-1H-tetrazole from 2,2-dimethoxyacetonitrile.

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethoxyacetonitrile and sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of a copper(II) sulfate pentahydrate[7].

-

Heat the reaction mixture to a temperature of 80-120 °C and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the tetrazole product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude 5-(dimethoxymethyl)-1H-tetrazole.

-

Recrystallize the product from a suitable solvent for purification.

B. Synthesis of Pyrimidines

Conceptual Workflow: Pyrimidine Synthesis

Caption: Synthetic utility of 2,2-dimethoxyacetonitrile.

Conclusion: A Strategic Asset in Synthetic Chemistry

2,2-Dimethoxyacetonitrile is a powerful and versatile building block, offering chemists a range of strategic options for molecular construction. The reactivity of its nitrile group, coupled with the presence of the dimethoxyacetal functionality, allows for controlled transformations into valuable carboxylic acid derivatives, primary amines, and a variety of heterocyclic systems. The stability of the acetal under many reaction conditions provides a handle for orthogonal chemistry, while its lability under acidic conditions can be exploited for deprotection when necessary. As the demand for complex and diverse molecular architectures continues to grow in drug discovery and materials science, the strategic application of bifunctional reagents like 2,2-dimethoxyacetonitrile will undoubtedly play an increasingly important role. This guide has provided a comprehensive overview of its core reactivity, offering both mechanistic insights and practical experimental guidance to aid researchers in harnessing the full synthetic potential of this remarkable compound.

References

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

ResearchGate. Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [Link]

-

Chemistry Stack Exchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?[Link]

-

PharmaCompass. 2,2-DIMETHOXYETHAN-1-AMINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

National Center for Biotechnology Information. MCR synthesis of a tetracyclic tetrazole scaffold. [Link]

-

Beilstein Journals. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

- Google Patents.

-

European Patent Office. METHOD FOR PREPARING METHYL ESTER COMPOUND. [Link]

-

Chemguide. the preparation of nitriles. [Link]

-

ResearchGate. A Study of Acid-Base Equilibria in Acetonitrile Systems of 2-Halo(Cl,Br,I)-4-nitropicoline(3,5,6) N-oxides. [Link]

-

ResearchGate. [CpCo(CO)(dmfu)]‐catalyzed [2+2+2] cycloaddition of acetonitrile with...[Link]

-

National Center for Biotechnology Information. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. [Link]

-

SciELO. A novel approach for the synthesis of 5-substituted-1H-tetrazoles. [Link]

-

PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

-

ResearchOnline@JCU. Base Hydrolysis of Coordinated Acetonitrile. [Link]

-

National Center for Biotechnology Information. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. [Link]

-

National Center for Biotechnology Information. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

- Google Patents.

-

ResearchGate. (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. [Link]

-

ResearchGate. (PDF) Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. [Link]

-

MDPI. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. [Link]

-

MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

-

ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

New Journal of Chemistry. Excellent prospects in methyl methoxyacetate synthesis with a highly active and reusable sulfonic acid resin catalyst. [Link]

-

Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

-

ChemRxiv. Visible Light-Mediated [2+2]-Cycloadditions for the Formation of Macrocyclic Dimers. [Link]

-

Chemistry Steps. Preparation of Nitriles. [Link]

-

ResearchGate. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. [Link]

-

Semantic Scholar. GREEN SYNTHESIS OF 5-SUBSTITUTED-1H-1,2,3,4-TETRAZOLES AND 1-SUSTITUTED-1H-1,2,3,4-TETRAZOLES VIA [3+2] CYCLOADDITION BY REUSABL. [Link]

-

Thieme Connect. Product Class 12: Pyrimidines. [Link]

-

YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

PubMed. Skeletal Editing through Cycloaddition and Subsequent Cycloreversion Reactions. [Link]

-

ResearchGate. A close-up look at the chemical space of commercially available building blocks for medicinal chemistry. [Link]

-

RSC Publishing. Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

-

PubChem. Acetic acid, 2,2-dimethoxy-, methyl ester. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2,2-DIMETHOXYETHAN-1-AMINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. scielo.br [scielo.br]

- 8. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Dimethoxyacetal Group: A Technical Guide to Its Stability and Application in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dimethoxyacetal group, a geminal diether, is a ubiquitous functional group in organic chemistry, frequently employed as a protecting group for aldehydes and ketones. Its stability is critically dependent on the surrounding chemical environment, exhibiting remarkable resilience under neutral and basic conditions while demonstrating pronounced lability in the presence of acid. This duality makes it an invaluable tool in multistep synthesis. However, for professionals in drug development, this pH-dependent stability profile presents both opportunities and challenges, influencing formulation strategies, metabolic fate, and overall drug product stability. This in-depth technical guide provides a comprehensive analysis of the stability of the dimethoxyacetal group under a variety of conditions, offering insights into its behavior with different reagents, its metabolic pathway, and practical considerations for its use in pharmaceutical sciences.

Fundamental Stability Profile

The core characteristic of the dimethoxyacetal group is its susceptibility to acid-catalyzed hydrolysis. This reaction is reversible and is governed by the principles of chemical equilibrium.

Stability in Acidic and Basic Media

Dimethoxyacetals are generally stable in neutral to strongly basic environments.[1] They can withstand a wide range of non-acidic reagents, making them compatible with numerous synthetic transformations.[2] However, in acidic conditions, particularly in the presence of water, they readily undergo hydrolysis to regenerate the parent carbonyl compound and two equivalents of methanol.[1] This susceptibility is due to the protonation of one of the methoxy oxygen atoms, which creates a good leaving group (methanol) and facilitates the formation of a resonance-stabilized oxocarbenium ion intermediate.[3]

The rate of hydrolysis is highly dependent on the pH of the medium.[4] Studies have shown that the hydrolysis kinetics of acetals decrease dramatically with an increase in pH.[4] For instance, the rate of hydrolysis can decrease by a factor of three with an increase of just 0.5 pH units.[4] At a physiological pH of 7.4, many acetals are quite stable, exhibiting no measurable hydrolysis over extended periods.[4]

Influence of Temperature

As with most chemical reactions, the rate of dimethoxyacetal hydrolysis is influenced by temperature. While specific Arrhenius parameters are dependent on the particular substrate and reaction conditions, it is generally observed that higher temperatures accelerate the rate of hydrolysis, especially under acidic conditions. However, some acetals derived from aromatic aldehydes may exhibit thermal instability even in the absence of strong acids, particularly if there are neighboring groups that can participate in intramolecular catalysis.[3]

The Dimethoxyacetal Group as a Protecting Moiety

The pH-dependent stability of the dimethoxyacetal group is the cornerstone of its utility as a protecting group for aldehydes and ketones in organic synthesis.

Protection and Deprotection Strategies

The formation of a dimethoxyacetal is typically achieved by treating the carbonyl compound with an excess of methanol in the presence of an acid catalyst. To drive the equilibrium towards the acetal, water is usually removed from the reaction mixture.

Deprotection, or cleavage, of the dimethoxyacetal is readily accomplished by treatment with aqueous acid.[2] The choice of acid and reaction conditions can be tailored to the sensitivity of the rest of the molecule. Mild conditions, such as catalytic amounts of a strong acid in a wet solvent, are often sufficient.

Orthogonality with Other Protecting Groups

A key advantage of the dimethoxyacetal protecting group is its orthogonality with many other common protecting groups. For instance, it is stable under the basic conditions used to cleave ester groups or the conditions for the removal of some amine protecting groups. This allows for selective deprotection strategies in complex syntheses.

Stability in the Context of Drug Development

The stability of the dimethoxyacetal group is a critical consideration in the design and development of pharmaceutical products. Its lability in acidic environments has significant implications for oral drug delivery and formulation.

Behavior in Simulated Biological Fluids

Given the acidic environment of the stomach, orally administered drugs containing a dimethoxyacetal moiety are susceptible to hydrolysis. Simulated gastric fluid (SGF), which typically has a pH of 1.2, can readily cleave the acetal.[5] Conversely, in the neutral to slightly alkaline environment of simulated intestinal fluid (SIF), the dimethoxyacetal group is expected to be significantly more stable.

This pH-dependent degradation profile can be either a liability or a deliberate design feature. If the parent carbonyl compound is the active drug, the dimethoxyacetal can serve as a prodrug, releasing the active moiety in the stomach. However, if the intact acetal is required for therapeutic activity, formulation strategies to protect it from gastric acid are necessary.

Metabolic Fate

In vivo, the dimethoxyacetal group is generally expected to undergo hydrolysis to the corresponding aldehyde or ketone and methanol.[6] This metabolic conversion is likely to occur in the acidic environment of the stomach and may also be catalyzed by enzymes in the liver and other tissues.[6] The resulting aldehyde or ketone will then be further metabolized through standard pathways.[6] The methanol produced is typically oxidized to formaldehyde and then to formic acid. At the low concentrations expected from the metabolism of a therapeutic dose of a drug, this is not generally a toxicological concern.

Compatibility with Pharmaceutical Excipients

During formulation development, it is crucial to assess the compatibility of the active pharmaceutical ingredient (API) with various excipients. For a drug containing a dimethoxyacetal group, particular attention should be paid to acidic excipients or those that may contain acidic impurities, as these could catalyze the degradation of the acetal.[7] Techniques such as differential scanning calorimetry (DSC) and stress testing of drug-excipient mixtures are valuable tools for identifying potential incompatibilities.[8]

Quantitative Stability Analysis

A thorough understanding of the stability of a dimethoxyacetal-containing compound requires quantitative kinetic data.

pH-Rate Profile

A pH-rate profile is a graphical representation of the observed rate constant for a reaction as a function of pH. For dimethoxyacetal hydrolysis, this profile typically shows a high rate of degradation at low pH, which decreases as the pH increases. The shape of the pH-rate profile can provide valuable information about the mechanism of hydrolysis.

Table 1: Illustrative pH-Dependent Hydrolysis of an Acetal

| pH | Relative Rate of Hydrolysis |

| 1.0 | Very High |

| 3.0 | High |

| 5.0 | Moderate |

| 7.0 | Low |

| 9.0 | Very Low |

This table provides a qualitative representation of the expected trend. Actual rates are substrate-dependent.

Temperature Effects and Arrhenius Analysis

The effect of temperature on the rate of hydrolysis can be quantified by determining the rate constants at several different temperatures. This data can then be used to construct an Arrhenius plot (a plot of the natural logarithm of the rate constant versus the inverse of the absolute temperature). The slope of the Arrhenius plot is proportional to the activation energy of the reaction, a key parameter for predicting the stability of the compound at different temperatures.

Experimental Protocols

Protocol for Determining a pH-Rate Profile

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1-10).

-

Solution Preparation: Prepare a stock solution of the dimethoxyacetal-containing compound in a suitable solvent.

-

Kinetic Runs: Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into each of the prepared buffers at a constant temperature.

-

Sampling: At appropriate time intervals, withdraw aliquots from each reaction mixture.

-

Analysis: Quench the reaction if necessary and analyze the samples using a validated stability-indicating analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

-

pH-Rate Profile Construction: Plot the logarithm of k_obs versus pH.

Protocol for Stability Testing in Simulated Biological Fluids

-

Prepare Simulated Fluids: Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) according to standard pharmacopeial recipes.

-

Incubation: Add a known amount of the dimethoxyacetal-containing drug to each simulated fluid and incubate at 37 °C.

-

Time Points: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw samples.

-

Sample Preparation: Immediately quench the degradation by neutralizing the pH (for SGF) or acidifying (for SIF) and/or by adding an organic solvent.

-

Analysis: Analyze the samples by a validated HPLC method to quantify the amount of the drug remaining.

Visualization of Key Concepts

Acid-Catalyzed Hydrolysis of a Dimethoxyacetal

Caption: Mechanism of acid-catalyzed hydrolysis of a dimethoxyacetal.

Workflow for pH-Rate Profile Determination

Caption: Experimental workflow for determining a pH-rate profile.

Conclusion

The dimethoxyacetal group is a versatile functional moiety with a well-defined and predictable stability profile. Its robustness in neutral and basic media, coupled with its controlled lability in acidic environments, makes it an indispensable tool for synthetic chemists. For drug development professionals, a thorough understanding of its pH-dependent hydrolysis, metabolic fate, and potential interactions with excipients is paramount for the design of stable and effective pharmaceutical products. The quantitative methods and experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the stability of dimethoxyacetal-containing molecules, ensuring their quality and performance from the laboratory to the clinic.

References

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative hydrolysis kinetics of ketal 3 at different pH. Retrieved from [Link]

-

ResearchGate. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

-

Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

NIH. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Retrieved from [Link]

-

ResearchGate. (2014). Are dimethylacetals derived from aromatic aldehydes stable?. Retrieved from [Link]

-

Dove Medical Press. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. Retrieved from [Link]

-

NIH. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]

-

PubMed. (n.d.). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Retrieved from [Link]

-

SciRP.org. (2012). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Retrieved from [Link]

-

INCHEM. (n.d.). ALIPHATIC ACETALS (JECFA Food Additives Series 48). Retrieved from [Link]

-

NIH. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

-